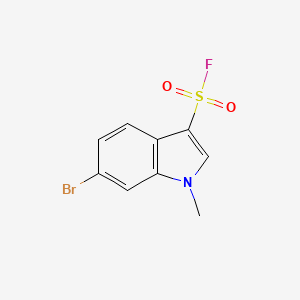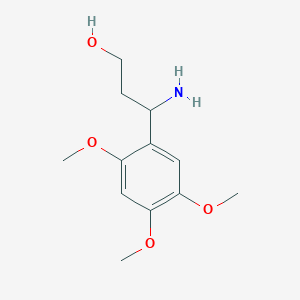
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol This compound features a piperidine ring substituted with an ethylsulfonyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then subjected to further reactions to introduce the ethan-1-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperidine ring. This can affect the compound’s binding affinity to various enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Nitrobenzenesulfonyl)piperidin-2-yl)ethan-1-ol: Similar structure but with a nitrobenzenesulfonyl group instead of an ethylsulfonyl group.
2-(Piperazin-1-yl)ethan-1-ol: Contains a piperazine ring instead of a piperidine ring.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Features a phenyl group attached to the piperidine ring.
Uniqueness
2-(1-(Ethylsulfonyl)piperidin-2-yl)ethan-1-ol is unique due to the presence of the ethylsulfonyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(1-ethylsulfonylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C9H19NO3S/c1-2-14(12,13)10-7-4-3-5-9(10)6-8-11/h9,11H,2-8H2,1H3 |
InChI Key |
ABDNXKMMHKZNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)








